rac 5-Hydroxy Propentofylline

Description

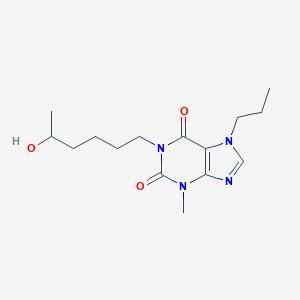

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5-hydroxyhexyl)-3-methyl-7-propylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O3/c1-4-8-18-10-16-13-12(18)14(21)19(15(22)17(13)3)9-6-5-7-11(2)20/h10-11,20H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERFGCPAKWKZEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50430873 | |

| Record name | 1-(5-Hydroxyhexyl)-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56395-62-1 | |

| Record name | 1-(5-Hydroxyhexyl)-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Advanced Analytical Characterization of Rac 5 Hydroxy Propentofylline

Development of Synthetic Methodologies for rac 5-Hydroxy Propentofylline (B1679635)

The generation of rac 5-Hydroxy Propentofylline, both for use as an analytical standard and for further research, relies on precise and efficient synthetic strategies. These approaches range from traditional chemical synthesis to sophisticated chemoenzymatic methods for producing specific stereoisomers.

Chemical Synthesis Routes and Optimization

The chemical synthesis of this compound, also known as 3-methyl-1-(5-hydroxyhexyl)-7-propylxanthine, is essential for obtaining the authentic compound required for analytical confirmation in metabolic studies. nih.gov The primary route involves the reduction of the ketone group in the parent drug, Propentofylline (3-methyl-1-(5-oxohexyl)-7-propylxanthine).

This transformation is typically achieved using standard reducing agents capable of converting ketones to secondary alcohols. The choice of reagent and reaction conditions is critical to ensure high yield and purity.

Table 1: Parameters for Chemical Synthesis

| Parameter | Details |

| Precursor | Propentofylline |

| Target | This compound |

| Reaction Type | Carbonyl Reduction |

| Potential Reducing Agents | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminium hydride (LiAlH₄) |

| Solvent Systems | Protic solvents like methanol (B129727) or ethanol (B145695) for NaBH₄; Aprotic ethers like THF or diethyl ether for LiAlH₄ |

Optimization of such syntheses often involves exploring variables like reaction time, temperature, and molar ratios of reactants to maximize product yield and minimize side reactions. nih.gov Modern approaches to optimization can employ high-throughput tools and automated platforms to rapidly screen different conditions. nih.gov The structural confirmation of the synthesized product is a critical final step, typically achieved through spectroscopic methods like NMR and mass spectrometry. nih.govnih.gov

Chemoenzymatic Approaches to Enantiomerically Enriched Forms

While chemical synthesis readily produces the racemic mixture of 5-Hydroxy Propentofylline, studying the distinct biological activities of the individual (R)- and (S)-enantiomers requires enantiomerically pure forms. Chemoenzymatic synthesis offers a powerful strategy for achieving this chiral separation. rsc.org

A common and effective method is the lipase-mediated kinetic resolution of the racemic alcohol. researchgate.netucc.ie This process utilizes the stereoselectivity of enzymes, such as lipases, to preferentially acylate one enantiomer, allowing for the subsequent separation of the acylated and unreacted enantiomers. researchgate.netresearchgate.net

Key aspects of this approach include:

Enzyme Selection: Lipases, particularly those from Candida antarctica (CAL-B) and Pseudomonas cepacia, are frequently used due to their broad substrate tolerance and high enantioselectivity. researchgate.netresearchgate.net

Acyl Donor: Irreversible acyl donors like vinyl acetate (B1210297) are often employed to drive the reaction forward and achieve high conversion rates. researchgate.netresearchgate.net

Solvent Choice: The reaction medium, typically an organic solvent like diisopropyl ether or hexane, can significantly influence enzyme activity and selectivity. researchgate.net

This methodology has been successfully applied to resolve structurally similar chiral alcohols, demonstrating its feasibility for producing the individual enantiomers of 5-Hydroxy Propentofylline with high enantiomeric excess. researchgate.net

Robust Analytical Techniques for Identification and Quantification in Biological Systems

Accurate identification and quantification of this compound in complex biological matrices such as plasma, serum, and tissue are crucial for pharmacokinetic and metabolic studies. nih.gov A suite of advanced analytical techniques, including chromatography coupled with mass spectrometry and NMR spectroscopy, provides the necessary sensitivity, selectivity, and structural detail.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a robust technique for the identification of Propentofylline metabolites in biological samples like urine. nih.gov For volatile and thermally stable compounds, GC/MS offers high-resolution separation and definitive identification based on mass fragmentation patterns. nih.govresearchgate.net

In the analysis of 5-Hydroxy Propentofylline, which contains a polar hydroxyl group, a derivatization step is often necessary to improve its volatility and chromatographic properties. nih.gov This typically involves converting the hydroxyl group to a less polar trimethylsilyl (B98337) (TMS) ether. The identity of the metabolite in a biological sample is confirmed by comparing its retention time and mass spectrum with that of a synthesized authentic standard. nih.gov Both electron impact (EI) and chemical ionization (CI) techniques can be used to analyze the mass fragmentation of the intact and derivatized metabolites, aiding in structural confirmation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the simultaneous quantification of Propentofylline and its chiral metabolite, 5-Hydroxy Propentofylline, in various biological matrices. nih.gov This technique is particularly well-suited for non-volatile compounds and avoids the need for derivatization. mdpi.com

A typical LC-MS/MS method involves several key steps:

Sample Preparation: Liquid-liquid extraction, using solvents like diethyl ether, is commonly employed to isolate the analytes from complex matrices like serum or tissue homogenates and remove interfering substances. nih.gov

Chromatographic Separation: Chiral chromatography is essential for separating the (R)- and (S)-enantiomers of 5-Hydroxy Propentofylline. Columns such as the Chiralpak AD are used for this purpose. nih.gov

Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is a common interface. nih.govnih.gov Detection is performed using multiple reaction monitoring (MRM), which provides excellent specificity and sensitivity by tracking specific precursor-to-product ion transitions for the analyte and an internal standard. mdpi.comnih.gov

This methodology allows for very low limits of quantification, making it ideal for pharmacokinetic studies where concentrations can be minimal. nih.gov

Table 2: Example LC-MS/MS Method Parameters for 5-Hydroxy Propentofylline Analysis. nih.gov

| Parameter | Details |

| Instrumentation | Liquid Chromatograph coupled to a Tandem Mass Spectrometer |

| Sample Preparation | Liquid-Liquid Extraction (Diethyl Ether) |

| Chromatography Column | Chiralpak AD (10 µm, 250 × 4.6 mm i.d.) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Limit of Quantification | 1.25 ng/mL for enantiomers in serum, cortex, and hippocampus |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While mass spectrometry provides information on the mass and fragmentation of a molecule, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for the complete structural elucidation of synthesized compounds. hyphadiscovery.comnih.govspringernature.com It provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous confirmation of its structure. fz-juelich.de

For the structural confirmation of synthesized 5-Hydroxy Propentofylline, ¹H NMR spectroscopy is a primary tool. nih.gov It verifies the presence and connectivity of protons in the molecule. For more complex structural assignments, a suite of 1D and 2D NMR experiments is employed: hyphadiscovery.comnih.gov

¹³C NMR: Identifies the number and type of carbon atoms.

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) spin couplings, establishing connectivity between adjacent protons. hyphadiscovery.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. hyphadiscovery.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular framework. hyphadiscovery.com

These advanced NMR techniques are indispensable for verifying the structure of newly synthesized molecules and for distinguishing between potential isomers, ensuring the authenticity of analytical standards. nih.govhyphadiscovery.com

Isotopic Labeling Strategies (e.g., rac-5-hydroxy-propentofylline-d6) for Metabolic Tracking

Isotopic labeling is a powerful technique used to trace the metabolic fate of drugs and their metabolites within a biological system. The introduction of stable isotopes, such as deuterium (B1214612) (²H or D), into a molecule allows for its unambiguous detection and quantification in complex biological matrices using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. In the context of Propentofylline metabolism, the synthesis and application of isotopically labeled rac-5-hydroxy-propentofylline, such as rac-5-hydroxy-propentofylline-d6, serve as an invaluable tool for pharmacokinetic and metabolic studies.

The synthesis of rac-5-hydroxy-propentofylline, chemically known as 3-methyl-1-(5-hydroxyhexyl)-7-propylxanthine, has been reported and its structure confirmed through rigorous analytical methods. One study detailed the synthesis of this metabolite and its subsequent characterization by gas chromatography/mass spectroscopy (GC/MS) and ¹H nuclear magnetic resonance spectroscopy. nih.gov Another investigation also confirmed the synthesis and identification of 3-methyl-1-(5-hydroxyhexyl)-7-propylxanthine using GC/MS and ¹H-NMR, additionally reporting its molecular weight.

While specific details on the synthesis of rac-5-hydroxy-propentofylline-d6 are not extensively documented in publicly available literature, the general principles of isotopic labeling provide a theoretical framework for its preparation. The introduction of deuterium atoms can be achieved by using deuterated starting materials or reagents during the chemical synthesis. For instance, a deuterated precursor to the hexanol side chain could be employed in the alkylation of the xanthine (B1682287) core structure. The stability of the deuterium labels is a critical consideration in the design of the synthesis to prevent any exchange of deuterium with hydrogen atoms in the surrounding environment.

The primary application of rac-5-hydroxy-propentofylline-d6 is as an internal standard in quantitative bioanalytical methods, most commonly utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The key advantage of using a stable isotope-labeled internal standard is its chemical and physical similarity to the analyte of interest. This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization, thus compensating for any variations in these processes and leading to highly accurate and precise quantification.

In metabolic tracking studies, the administration of a deuterated version of a drug or metabolite allows researchers to distinguish it from the endogenous, non-labeled counterpart. By analyzing biological samples such as plasma, urine, or tissue extracts over time, the absorption, distribution, metabolism, and excretion (ADME) of the labeled compound can be meticulously followed. This approach provides crucial insights into the metabolic pathways and the rate at which the compound is processed and eliminated from the body.

Table 1: Analytical Techniques for the Characterization and Quantification of this compound and its Isotopically Labeled Analogues

| Analytical Technique | Application | Key Information Obtained |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and characterization of the synthesized compound. | Provides information on the molecular weight and fragmentation pattern, confirming the chemical structure. |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the synthesized compound. | Confirms the arrangement of protons within the molecule, verifying the intended structure. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification of the compound in biological matrices. | Enables highly sensitive and selective measurement of the analyte and its isotopically labeled internal standard. |

Metabolism and Preclinical Pharmacokinetics of Propentofylline and Formation of Rac 5 Hydroxy Propentofylline

Elucidation of Propentofylline's Metabolic Pathways

Propentofylline (B1679635) undergoes extensive metabolism following administration, with multiple metabolic pathways contributing to its biotransformation. A significant route of metabolism involves the oxidation of the hexyl side chain, leading to the formation of hydroxylated derivatives. One of the key metabolites identified is 3-methyl-1-(5-hydroxyhexyl)-7-propylxanthine, also known as rac 5-Hydroxy Propentofylline.

In preclinical studies involving rats, the urinary metabolite profile of propentofylline was investigated. Following oral administration, urine was collected and analyzed to identify the biotransformation products. This analysis confirmed the presence of 3-methyl-1-(5-hydroxyhexyl)-7-propylxanthine as a urinary metabolite. nih.gov The identification of this hydroxylated metabolite was achieved through gas chromatography/mass spectrometry (GC/MS) and 1H nuclear magnetic resonance spectroscopy, which provided definitive structural confirmation. nih.gov

Beyond simple hydroxylation, further metabolism of propentofylline has been observed. Studies have identified several other metabolites, including various monohydroxy and dihydroxy derivatives of propentofylline. nih.gov The presence of these multiple hydroxylated species suggests a complex metabolic cascade involving the parent compound. The extensive first-pass metabolism in the liver is thought to be a significant contributor to the biotransformation of propentofylline, as suggested by its short half-life in some preclinical models. nih.gov

Quantitative Analysis of this compound Formation in Preclinical Models

While the formation of this compound has been confirmed in preclinical models through urinary metabolite analysis, detailed in vivo plasma kinetic data and concentration-time profiles for this specific metabolite in preclinical species are not extensively documented in publicly available literature. However, pharmacokinetic studies in rabbits have shown that after intravenous administration of propentofylline, a hydroxyl metabolite (A72 0287) is a major component in the plasma, alongside other acidic metabolites. nii.ac.jp After oral administration in the same species, the parent compound was not detected in plasma, indicating significant first-pass metabolism, with two acid metabolites being the predominant circulating compounds. nii.ac.jp

To provide a comparative perspective, pharmacokinetic studies in human volunteers have quantified the plasma concentrations of both propentofylline and its hydroxylated metabolite, 3-methyl-1-(5-hydroxyhexyl)-7-propylxanthine (referred to as PPFOH). Following oral administration of propentofylline, both the parent drug and the metabolite were measured in plasma. nih.gov These results in humans indicate that propentofylline is rapidly metabolized into its hydroxylated form. nih.gov

Comparative Pharmacokinetic Parameters of Propentofylline and this compound

Direct comparative pharmacokinetic data for propentofylline and this compound in preclinical models is limited. However, data from a study in human volunteers provide valuable insights into the relative pharmacokinetic profiles of the parent drug and its hydroxylated metabolite. nih.gov

| Parameter | Propentofylline (PPF) | 5-Hydroxy Propentofylline (PPFOH) |

| Mean Half-life (t½) | 0.74 hr | Not Reported |

| Area Under the Curve (AUC) | 508 ng·hr/ml | 460 ng·hr/ml |

| Maximum Concentration (Cmax) | 828.4 ng/ml | Not Reported |

| Time to Maximum Concentration (Tmax) | ~2.2 hr | Not Reported |

Data from a study in human volunteers following oral administration of 200 mg of propentofylline tablets. nih.gov

Preclinical Disease Model Investigations in Vitro and in Vivo, Excluding Human Trials

In Vivo Animal Models for Therapeutic Potential Assessment

Models of Neurodegeneration (e.g., Alzheimer's Disease Models, Vascular Dementia Models)

Research on the parent compound, Propentofylline (B1679635), has explored its effects on glial cell activation, neuroprotection, and its potential in models of vascular dementia and Alzheimer's disease. nih.govnih.gov However, these findings cannot be directly attributed to its rac 5-Hydroxy metabolite without specific investigation.

Models of Ischemic Stroke and Cerebral Hypoxia

Propentofylline, from which rac 5-Hydroxy Propentofylline is derived, has demonstrated neuroprotective effects in preclinical models of cerebral ischemia and hypoxia. nih.govwikipedia.org In vitro and in vivo studies suggest that its mechanisms of action are multifaceted, involving the modulation of glial cells and improvement of brain energy metabolism. nih.govnih.gov

In a model of hypoxic-ischaemic brain damage in seven-day-old rats, the administration of propentofylline one hour after the insult led to a significant attenuation of brain damage. nih.gov This protective effect was observed in both the cerebral cortex and the dentate gyrus. nih.gov Compared to the control group, which received saline, the propentofylline-treated group showed a marked reduction in the incidence of severe brain damage. nih.gov Furthermore, the treated animals exhibited improved recovery, as evidenced by better body mass gain and fewer behavioral disturbances. nih.gov These findings suggest that the compound interferes with the pathological cascade following a hypoxic-ischaemic event, leading to neuronal preservation. nih.gov

Experimental data also indicate that propentofylline improves energy metabolism in the context of cerebral ischemia. nih.gov The compound is known to be a phosphodiesterase inhibitor and an adenosine (B11128) reuptake inhibitor, actions that can contribute to its neuroprotective properties. nih.govwikipedia.org By enhancing the action of adenosine, it may help mitigate neuronal damage that occurs during and after an ischemic event. nih.gov

| Outcome Measure | Control Group (Saline) | Propentofylline-Treated Group | P-value |

|---|---|---|---|

| Incidence of Severe Damage (Cerebral Cortex) | 93% | 70.8% | P < 0.01 |

| Incidence of Severe Damage (Dentate Gyrus) | 95% | 66.7% | P < 0.01 |

| Improved Behavioral Performance (at 48-72h) | Baseline | Significantly Higher | P < 0.05 |

Models of Acute and Chronic Pain (e.g., Postoperative Pain, Neuropathic Pain)

Propentofylline has shown efficacy in preclinical models of both acute and chronic pain, including neuropathic pain states. nih.gov A key mechanism underlying this effect is the modulation of glial cells (astrocytes and microglia) within the central nervous system, which are known to play a critical role in the initiation and maintenance of chronic pain. nih.govnih.gov

In a rat model of neuropathic pain following spinal cord injury (SCI), intrathecal treatment with propentofylline significantly attenuated mechanical allodynia, a hallmark of chronic pain where non-painful stimuli are perceived as painful. nih.gov This effect was associated with the inhibition of glial activation. Following SCI, both astrocytes and microglia in the lumbar dorsal horn showed significant hypertrophy (an increase in cell size), indicating a reactive state. nih.gov Propentofylline treatment prevented this soma hypertrophy. nih.gov The anti-allodynic effects were observed to persist for weeks after the treatment period, suggesting a lasting disruption of the glial processes contributing to pain. nih.gov

Furthermore, the study linked this glial inhibition to the preservation of GABAergic inhibitory tone. The expression of glutamic acid decarboxylase (GAD65), an enzyme essential for the synthesis of the inhibitory neurotransmitter GABA, was significantly decreased after SCI. nih.gov Propentofylline treatment prevented this downregulation, suggesting that by inhibiting glial activation, the compound helps maintain normal inhibitory signaling in the spinal cord, thereby reducing pain hypersensitivity. nih.gov These findings position propentofylline and its derivatives as potential agents for chronic pain syndromes by targeting neuron-glia interactions. nih.gov

| Parameter | Condition | Observation | Effect of Propentofylline |

|---|---|---|---|

| Mechanical Allodynia | Post-SCI | Developed hypersensitivity to touch | Significantly attenuated |

| Glial Cell Morphology | Post-SCI | Soma hypertrophy of astrocytes and microglia | Prevented hypertrophy |

| GAD65 Expression | Post-SCI | Significantly decreased | Prevented downregulation |

Neuroinflammation Models in the Central Nervous System

The anti-inflammatory properties of propentofylline, the parent compound of this compound, have been demonstrated in various preclinical models, primarily through its action as a glial cell modulator. nih.govvin.com Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key pathological feature in many central nervous system disorders. nih.gov

In vitro and in vivo studies have shown that propentofylline can reduce the activation of microglial cells. nih.gov Activated glia can release a host of pro-inflammatory factors that contribute to neuronal damage. nih.gov Propentofylline appears to shift these cells from a reactive, pro-inflammatory phenotype to a more quiescent state. nih.gov This modulation is thought to be a primary mechanism for its neuroprotective effects. nih.gov

The compound's ability to inhibit phosphodiesterase and block adenosine uptake contributes to its anti-inflammatory actions. nih.govnih.gov By modulating these pathways, propentofylline can decrease the production and release of damaging pro-inflammatory cytokines. nih.gov For instance, in a rat model of spinal cord injury, propentofylline treatment significantly attenuated the activation of both astrocytes and microglia in the lumbar dorsal horn. nih.gov This glial inhibition is directly linked to its therapeutic effects in models of neuroinflammation and associated pathologies like chronic pain. nih.gov

Cognitive Function Studies in Aged Animal Models (e.g., Canine Cognitive Dysfunction)

Propentofylline is utilized in veterinary medicine to address signs associated with aging in dogs, such as dullness and lethargy, which are often linked to Canine Cognitive Dysfunction (CCD). vettimes.comnih.gov CCD is a progressive neurodegenerative disease in aged dogs that shares some pathological features with human age-related cognitive decline, including the deposition of beta-amyloid plaques. nih.govnih.gov

The therapeutic rationale for using propentofylline in aged dogs stems from its multimodal mechanism of action. It is reported to improve cerebral blood flow, inhibit platelet aggregation, and enhance the flexibility of red blood cells, all of which can improve cerebral perfusion. vettimes.com One of its primary functions is as a glial cell modifier, which can help counteract the chronic inflammation associated with neurodegeneration in the aging brain. vin.comnih.gov Additionally, by increasing the levels of adenosine, it provides further neuroprotective functions. vin.com

Stereochemical Research Considerations for Rac 5 Hydroxy Propentofylline

Chirality and Enantiomeric Purity Assessment in Synthesis and Biological Samples

The presence of a chiral center in the 5-hydroxyhexyl side chain of rac 5-Hydroxy Propentofylline (B1679635) necessitates the development of stereospecific analytical methods to differentiate and quantify its enantiomers. The assessment of enantiomeric purity is critical both in the synthesis of reference standards and in the analysis of biological samples to understand the compound's disposition in vivo.

A sensitive and selective liquid chromatography-electrospray ionization mass spectrometric (LC/ESI-MS/MS) method has been successfully developed for the simultaneous determination of propentofylline and the enantiomers of its active metabolite, 5-Hydroxy Propentofylline (referred to as M1), in rat serum, cortex, and hippocampus. nih.gov This method utilizes a Chiralpak AD column for the chiral separation of the enantiomers. Sample preparation involves liquid-liquid extraction with diethyl ether, followed by reconstitution in the mobile phase. nih.gov The limit of quantification for the enantiomers of 5-Hydroxy Propentofylline in these biological matrices was established at 1.25 ng/mL, demonstrating the method's suitability for pharmacokinetic studies. nih.gov

The synthesis of racemic 5-Hydroxy Propentofylline for use as an analytical standard has been documented. nih.govnih.gov This typically involves the chemical modification of propentofylline to introduce the hydroxyl group at the 5-position of the hexyl side chain. However, the synthesis of individual enantiomers often requires more complex stereoselective synthesis or chiral resolution techniques to obtain enantiopure reference materials. These pure enantiomers are essential for accurately assessing the enantiomeric composition in biological samples and for conducting comparative pharmacological studies.

Table 1: Analytical Method for Enantiomeric Purity Assessment of 5-Hydroxy Propentofylline in Biological Samples nih.gov

| Parameter | Details |

| Analytical Technique | Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC/ESI-MS/MS) |

| Chiral Stationary Phase | Chiralpak AD column (10 µm, 250 × 4.6 mm i.d.) |

| Biological Matrices | Rat serum, cortex, and hippocampus |

| Sample Preparation | Liquid-liquid extraction with diethyl ether |

| Limit of Quantification | 1.25 ng/mL for each enantiomer |

Comparative Pharmacological Activity of Individual Enantiomers vs. Racemic Mixture

A fundamental aspect of stereochemical research is to determine if the pharmacological activity of a chiral compound resides in one enantiomer (the eutomer), if both enantiomers contribute to the activity, or if one enantiomer (the distomer) is inactive or contributes to off-target effects. For rac 5-Hydroxy Propentofylline, an active metabolite of propentofylline, it is imperative to compare the pharmacological effects of the individual enantiomers with those of the racemic mixture.

Propentofylline itself is known to be a phosphodiesterase (PDE) inhibitor and an adenosine (B11128) reuptake inhibitor. It is plausible that its active metabolite, 5-Hydroxy Propentofylline, shares these mechanisms of action. However, the specific contribution of each enantiomer to these activities has not been extensively elucidated in publicly available literature.

Stereoselective Metabolism and Pharmacokinetic Profiles

The formation of this compound from its parent compound, propentofylline, is a metabolic process that can be stereoselective. The enzymes responsible for this hydroxylation reaction may exhibit a preference for producing one enantiomer over the other, leading to a non-racemic mixture in the body. Furthermore, the individual enantiomers of 5-Hydroxy Propentofylline can themselves be subject to stereoselective metabolism, distribution, and excretion, resulting in different pharmacokinetic profiles.

An initial pharmacokinetic study in rats following intravenous administration of propentofylline demonstrated the presence of both enantiomers of 5-Hydroxy Propentofylline in serum, cortex, and hippocampus. nih.gov This indicates that the metabolite is formed in vivo and distributes to the central nervous system. A study in human volunteers after oral administration of propentofylline also confirmed the extensive metabolism of the parent drug to 5-Hydroxy Propentofylline, with the area under the curve (AUC) of the metabolite being comparable to that of propentofylline. nih.gov

Detailed pharmacokinetic studies are necessary to quantify the parameters for each enantiomer, including their formation rates, clearance, volume of distribution, and half-life. Such data would reveal whether there is a significant difference in the systemic exposure and tissue distribution of the two enantiomers. Understanding the stereoselective pharmacokinetic profile is essential for correlating the concentrations of the individual enantiomers with their pharmacological effects and for building a comprehensive understanding of the compound's disposition in the body.

Table 2: Pharmacokinetic Parameters of Propentofylline and its Metabolite in Humans (Racemic Data) nih.gov

| Compound | AUC (ng·hr/mL) | Cmax (ng/mL) | Tmax (hr) | Mean Half-life (hr) |

| Propentofylline (PPF) | 508 | 828.4 | ~2.2 | 0.74 |

| 5-Hydroxy Propentofylline (PPFOH) | 460 | - | - | - |

Future Directions and Emerging Research Avenues for Rac 5 Hydroxy Propentofylline

Direct Investigation of rac 5-Hydroxy Propentofylline's Intrinsic Biological Activities and Potency

While rac 5-Hydroxy Propentofylline (B1679635) is known as a metabolite of Propentofylline, its own inherent biological activities require more direct and thorough investigation. Preliminary research suggests that this metabolite is not merely an inactive byproduct but possesses its own pharmacological profile. Future research should focus on elucidating the full spectrum of its biological activities and quantifying its potency at various molecular targets.

A pivotal area of investigation is its effect on adenosine (B11128) receptors. One study has already indicated that a hydroxy metabolite of propentofylline augments A2-receptor mediated cyclic AMP accumulation and attenuates A1-receptor mediated inhibition of acetylcholine (B1216132) release in the rat hippocampus. This dual action is of significant interest, as A2A receptor antagonists and A1 receptor agonists are being explored for their neuroprotective effects.

Furthermore, given that the parent compound, Propentofylline, is a known phosphodiesterase (PDE) inhibitor, it is crucial to determine the PDE inhibitory profile of this compound. Comprehensive in vitro assays should be conducted to screen the metabolite against a panel of PDE isoenzymes to determine its potency and selectivity. Understanding its activity as a PDE inhibitor is critical, as different PDE isoforms are implicated in a variety of cellular processes, and selective inhibition can lead to more targeted therapeutic effects with fewer side effects.

Table 1: Proposed In Vitro Assays for Biological Activity of this compound

| Assay Type | Target | Objective |

| Radioligand Binding Assays | Adenosine A1 and A2A Receptors | To determine the binding affinity and selectivity of the compound for adenosine receptor subtypes. |

| cAMP Accumulation Assays | Cells expressing Adenosine A2A Receptors | To functionally assess the compound's ability to modulate A2A receptor signaling. |

| Acetylcholine Release Assays | Hippocampal slices or synaptosomes | To confirm and quantify the attenuation of A1-receptor mediated inhibition of neurotransmitter release. |

| Phosphodiesterase Inhibition Panel | Various PDE Isoforms (PDE1-PDE11) | To determine the IC50 values and selectivity profile of the compound as a PDE inhibitor. |

Structure-Activity Relationship (SAR) Studies Focused on the 5-Hydroxy Moiety

The presence of the 5-hydroxy group on the hexyl side chain of this compound presents a key structural feature that warrants detailed structure-activity relationship (SAR) studies. The position and nature of this hydroxyl group likely play a significant role in the compound's binding affinity and activity at its molecular targets.

Future SAR studies should systematically explore the importance of this hydroxyl group. This can be achieved by synthesizing a series of analogues where the hydroxyl group is:

Moved to different positions on the hexyl chain (e.g., 4-hydroxy, 6-hydroxy).

Replaced with other functional groups of varying polarity and hydrogen bonding capacity (e.g., methoxy, amino, fluoro).

Modified to alter its stereochemistry , as the current compound is a racemic mixture. Separating and testing the individual enantiomers ((R)- and (S)-5-Hydroxy Propentofylline) is a critical first step to understanding if the biological activity is stereospecific.

These studies will provide valuable insights into the pharmacophore of this compound and guide the design of more potent and selective analogues. The xanthine (B1682287) scaffold itself has been a subject of extensive SAR studies, revealing that substitutions at various positions can significantly influence activity and selectivity for targets like adenosine receptors and phosphodiesterases. Integrating the findings from the 5-hydroxy moiety SAR with the known SAR of the xanthine core will be crucial for future drug design efforts.

Development of Novel Analogues Inspired by the 5-Hydroxy Structure

The structural feature of the 5-hydroxy group can serve as a springboard for the design and synthesis of novel analogues with potentially improved pharmacokinetic and pharmacodynamic properties. Based on the insights gained from SAR studies, medicinal chemists can develop new chemical entities that retain the beneficial aspects of the 5-hydroxy structure while optimizing other properties.

For instance, if the hydroxyl group is found to be crucial for binding, it could be incorporated into more rigid cyclic structures to lock in a favorable conformation and potentially increase affinity. Alternatively, if the hydroxyl group is a site of rapid metabolic glucuronidation, it could be replaced with a bioisostere that maintains the desired interactions but is less susceptible to conjugation, thereby prolonging the compound's half-life.

The development of such novel analogues is a standard practice in drug discovery to enhance the therapeutic potential of a lead compound. The goal would be to generate a library of compounds inspired by this compound for screening against relevant biological targets.

Application of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Downstream Effects

To gain a comprehensive understanding of the cellular and systemic effects of this compound, the application of "omics" technologies is a promising future research avenue. These high-throughput techniques can provide an unbiased view of the molecular changes induced by the compound.

Proteomics: By analyzing changes in the proteome of cells or tissues treated with this compound, researchers can identify the downstream signaling pathways that are modulated. This could reveal novel mechanisms of action beyond direct target engagement and help in identifying biomarkers of drug response. For a compound with neuroprotective potential, proteomics can be particularly valuable in studying its effects on protein networks implicated in neurodegenerative diseases.

Metabolomics: This technology can be used to profile the metabolic changes that occur in response to treatment with the compound. This can provide insights into how the compound affects cellular energy metabolism, neurotransmitter synthesis, and other key metabolic pathways. Pharmacometabolomics can also help in understanding the inter-individual variability in response to the drug.

The integration of proteomics and metabolomics data can provide a systems-level understanding of the drug's effects and aid in the identification of new therapeutic targets and biomarkers.

Advanced Computational Modeling for Target Prediction and Drug Design

Advanced computational modeling and in silico techniques offer a powerful and efficient approach to accelerate the research and development of this compound and its analogues.

Target Prediction: Computational algorithms can be used to screen the structure of this compound against a vast database of protein structures to predict potential biological targets. This can help in identifying novel therapeutic applications for the compound.

Molecular Docking and Dynamics Simulations: These techniques can be used to model the interaction of this compound with its known and predicted targets at the atomic level. This can provide insights into the key binding interactions and help in rationalizing the SAR data. Such simulations are particularly valuable for understanding the binding of ligands to adenosine receptors and phosphodiesterases.

De Novo Drug Design: Based on the pharmacophore model derived from SAR studies and the structural information from docking simulations, computational methods can be used to design novel molecules with improved affinity and selectivity.

By integrating computational approaches with experimental studies, the drug discovery process can be made more efficient and cost-effective.

Exploration of Potential Synergistic Effects with Other Research Compounds

Given the complex and multifactorial nature of many diseases, particularly neurodegenerative disorders, combination therapy is emerging as a promising therapeutic strategy. Future research should explore the potential synergistic effects of this compound when co-administered with other research compounds.

For instance, given its potential effects on adenosine and PDE signaling, it would be valuable to investigate its combination with compounds that target other pathways implicated in neurodegeneration, such as those involved in protein aggregation, oxidative stress, or neuroinflammation. For example, combining a PDE inhibitor with a compound that enhances neurotrophic factor signaling could lead to a more robust neuroprotective effect.

In vitro and in vivo studies should be designed to assess the efficacy and potential for synergistic interactions of this compound in combination with other promising neuroprotective agents.

Q & A

Q. How can researchers design studies to compare this compound with newer PDE inhibitors?

- Answer: Implement head-to-head trials with non-inferiority designs (ΔMMSE ≤ 1.5 points). Include mechanistic endpoints (e.g., PDE4B isoform selectivity) and cost-effectiveness analyses. Use factorial designs to test combination therapies (e.g., with acetylcholinesterase inhibitors) .

Methodological Notes

- Data Tables: Include molecular descriptors (e.g., logP, pKa) and pharmacokinetic parameters (Cₘₐₓ, t₁/₂) in supplementary materials. Format tables per ACS guidelines, with footnotes explaining abbreviations .

- Contradictory Evidence: Reconcile disparities in trial outcomes (e.g., propentofylline’s 12-month efficacy vs. dropout rates) via subgroup analyses and transparent reporting of conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.